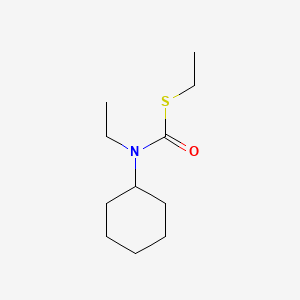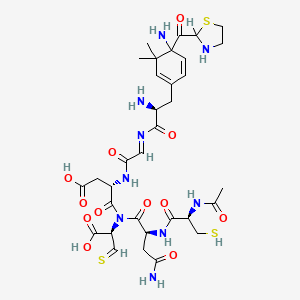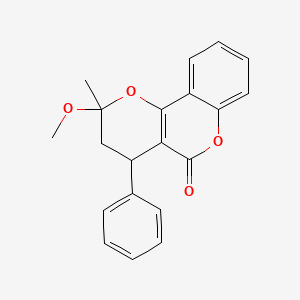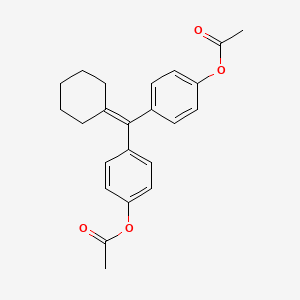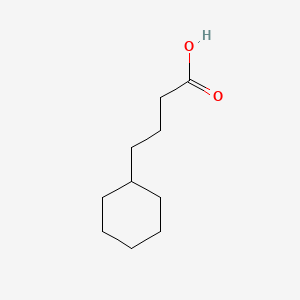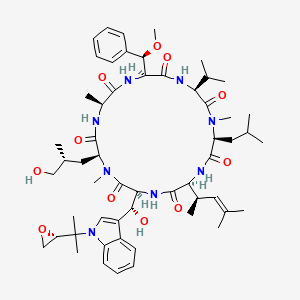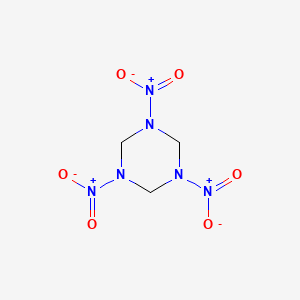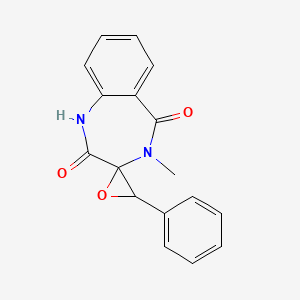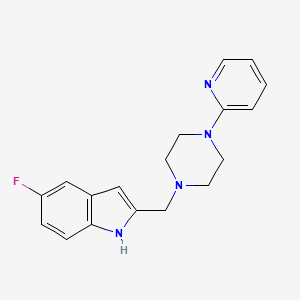
CP-226269
Overview
Description
CP-226269 is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 5th position of the indole ring, a pyridin-2-yl-piperazine moiety, and a methyl group linking the piperazine to the indole ring. Its unique structure makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
CP-226269, also known as 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole, is a drug that acts as a dopamine agonist selective for the D4 subtype . The D4 receptor is a type of dopamine receptor, a class of metabotropic G protein-coupled receptors that are prominent in the central nervous system.
Mode of Action
As a D4 dopamine receptor agonist , this compound binds to the D4 receptors, mimicking the action of dopamine, a neurotransmitter that is naturally produced in the brain . This binding action activates the D4 receptors, leading to a series of intracellular events .
Biochemical Pathways
Upon activation of the D4 receptors by this compound, there is an induction of calcium flux . Calcium ions play a crucial role in cellular signaling, and their influx into the cell can trigger various downstream effects, including the activation of calcium-dependent signal transduction pathways .
Pharmacokinetics
As a small molecule drug , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would typically involve hepatic (liver) metabolism and renal (kidney) excretion, but the specifics would need further investigation.
Result of Action
The activation of D4 receptors by this compound can have various molecular and cellular effects. For instance, it has been shown to induce phospholipid methylation in SK-N-MC neuroblastoma cells, which endogenously express dopamine D1 and D4 receptors . This suggests that this compound may have potential implications for mental illnesses such as schizophrenia .
Biochemical Analysis
Biochemical Properties
CP-226269 plays a significant role in biochemical reactions as it interacts with the D4 dopamine receptor . It acts as an agonist, meaning it binds to this receptor and activates it . The nature of this interaction is such that it induces calcium flux with an EC50 of 32.0 nM .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with the D4 dopamine receptor . By activating this receptor, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the D4 dopamine receptor . This binding interaction leads to the activation of the receptor, which can result in changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound has a high degree of stability, as indicated by its use in various research settings .
Metabolic Pathways
Given its role as a D4 dopamine receptor agonist, it is likely that it interacts with enzymes and cofactors involved in dopamine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-226269 typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions, where the indole derivative reacts with a pyridin-2-yl-piperazine under basic conditions.
Methylation: The final step involves the methylation of the piperazine nitrogen using methyl iodide or similar methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
CP-226269 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
CP-226269 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-benzimidazole
- 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-pyrrole
- 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-quinoline
Uniqueness
Compared to similar compounds, CP-226269 is unique due to its specific indole core structure, which can confer distinct biological activities and chemical reactivity. Its fluorine atom also enhances its metabolic stability and binding affinity to certain targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
5-fluoro-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4/c19-15-4-5-17-14(11-15)12-16(21-17)13-22-7-9-23(10-8-22)18-3-1-2-6-20-18/h1-6,11-12,21H,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOIDBZLMJMYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430875 | |
| Record name | 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220941-93-5 | |
| Record name | 5-Fluoro-2-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220941-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP-226269 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220941935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-2-(4-pyridin-2-yl-piperazin-1-ylmethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-226269 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX4CVT9DYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


